molecular formula C10H12BrNO4 B15366603 Benzene, 5-bromo-1,3-diethoxy-2-nitro-

Benzene, 5-bromo-1,3-diethoxy-2-nitro-

Cat. No.: B15366603
M. Wt: 290.11 g/mol
InChI Key: GZOUREQGUFUONW-UHFFFAOYSA-N
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Description

Benzene, 5-bromo-1,3-diethoxy-2-nitro- is a substituted aromatic compound featuring a benzene ring with four distinct functional groups:

  • Bromo (Br) at position 5 (electron-withdrawing).
  • Ethoxy (-OCH₂CH₃) groups at positions 1 and 3 (electron-donating).
  • Nitro (-NO₂) at position 2 (strong electron-withdrawing).

While direct data on this compound are absent in the provided evidence, comparisons with structurally related analogs (e.g., bromo-, nitro-, and alkoxy-substituted benzenes) offer insights into its properties.

Properties

Molecular Formula

C10H12BrNO4

Molecular Weight

290.11 g/mol

IUPAC Name

5-bromo-1,3-diethoxy-2-nitrobenzene

InChI

InChI=1S/C10H12BrNO4/c1-3-15-8-5-7(11)6-9(16-4-2)10(8)12(13)14/h5-6H,3-4H2,1-2H3

InChI Key

GZOUREQGUFUONW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1[N+](=O)[O-])OCC)Br

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects and Reactivity

The table below highlights key structural analogs and their properties:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Evidence ID
Benzene, 5-bromo-1,3-diethoxy-2-nitro- (Target) 5-Br, 1,3-OCH₂CH₃, 2-NO₂ C₁₀H₁₂BrNO₄ 298.12 g/mol* Hypothesized high polarity, potential use in coordination chemistry or intermediates. N/A
Benzene, 5-(bromomethyl)-1,3-difluoro-2-nitro- 5-BrCH₂, 1,3-F, 2-NO₂ C₇H₄BrF₂NO₂ 252.01 g/mol Bromomethyl and fluorine enhance electrophilicity; used in synthetic intermediates.
5-Bromo-1,3-dichloro-2-methylbenzene 5-Br, 1,3-Cl, 2-CH₃ C₇H₅BrCl₂ 239.93 g/mol Halogen-rich structure; applications in agrochemicals or cross-coupling reactions.
Benzene, 2-bromo-1,3-dimethoxy-5-pentyl 2-Br, 1,3-OCH₃, 5-pentyl C₁₃H₁₉BrO₂ 295.20 g/mol Long alkyl chain increases lipophilicity; potential surfactant or pharmaceutical intermediate.

*Calculated molecular weight based on substituent contributions.

Key Observations:
  • Electron-Withdrawing vs. Donating Groups : The target compound’s nitro and bromo groups create electron-deficient regions, while ethoxy groups donate electrons. This contrast may facilitate regioselective reactions, such as nucleophilic aromatic substitution at the para position relative to nitro .
  • Solubility : Ethoxy groups enhance solubility in polar solvents compared to analogs with methyl or chloro substituents (e.g., ).

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